Dithiothreitol

Description

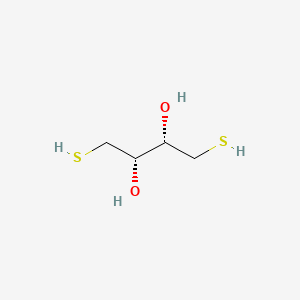

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLVAABSRFDPM-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316708 | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 1,4-Dithiothreitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Oxidized form: <2.5% (absorbance at 283nm) | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ether, Solid | |

CAS No. |

16096-97-2, 3483-12-3 | |

| Record name | L-Dithiothreitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dithiothreitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dithiothreitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(R*,R*)]-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIOTHREITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8ID5YZU6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42-43 °C, 42.50 °C. @ 760.00 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Mechanisms of Dithiothreitol Action in Redox Biology

Thiol-Disulfide Exchange Reactions Mediated by Dithiothreitol (B142953)

The primary function of DTT in redox biology is its participation in thiol-disulfide exchange reactions. This process is fundamental to its ability to reduce disulfide bonds and protect thiol groups from oxidation. interchim.fragscientific.com

Reduction of Disulfide Bonds in Proteins and Peptides by this compound

DTT is widely employed to break the disulfide bonds within and between proteins and peptides. interchim.frusbio.net This reduction is a two-step process. Initially, one of the thiol groups of DTT attacks a disulfide bond in a target molecule, forming a mixed-disulfide intermediate. iris-biotech.debroadpharm.com This is a reversible reaction. The subsequent step, however, drives the reaction to completion. The second thiol group of the same DTT molecule attacks the newly formed mixed disulfide, leading to the formation of a stable, six-membered ring with an internal disulfide bond in the oxidized DTT molecule. wikipedia.orgiris-biotech.debroadpharm.com This intramolecular cyclization is energetically favorable and effectively reduces the original disulfide bond, leaving behind two free sulfhydryl groups on the protein or peptide. iris-biotech.debroadpharm.com

The efficiency of DTT as a reducing agent is notably higher than that of monothiol compounds like β-mercaptoethanol because the intramolecular cyclization step is much more favorable than the corresponding intermolecular reaction required by monothiols. clinisciences.comiris-biotech.de This means that DTT can be used in much lower concentrations to achieve complete reduction. iris-biotech.debroadpharm.com However, the reducing power of DTT is pH-dependent, being most effective at pH values above 7, where its thiol groups are deprotonated to the more reactive thiolate form. wikipedia.orgagscientific.comusbio.net The pKa values for DTT's thiol groups are approximately 9.2 and 10.1. wikipedia.orgagscientific.com It is important to note that DTT cannot reduce disulfide bonds that are buried within the three-dimensional structure of a protein and inaccessible to the solvent. interchim.frusbio.netastralscientific.com.au In such cases, denaturing conditions are often required to expose these bonds to the reducing agent. interchim.frusbio.net

The rate of disulfide bond reduction by DTT is also influenced by mechanical force. Studies using single-molecule force-clamp spectroscopy have demonstrated that the reduction rate is linearly dependent on the concentration of DTT but exponentially dependent on the applied force. pnas.orgresearchgate.net This suggests that mechanical stress on a protein can make its disulfide bonds more susceptible to reduction by DTT. pnas.org

Rate of Thiol/Disulfide Exchange

| Force (pN) | Rate (s-1) at 12.5 mM DTT |

|---|---|

| 100 | 0.211 |

| 400 | 2.20 |

Stabilization of Thiol Groups in their Reduced State by this compound

Beyond actively reducing existing disulfide bonds, DTT plays a crucial role in maintaining the reduced state of free thiol groups in proteins and other biomolecules. interchim.friris-biotech.de In the presence of oxygen, sulfhydryl groups have a tendency to oxidize and form disulfide dimers. wikipedia.org DTT prevents this by maintaining a reducing environment, effectively scavenging oxidizing agents before they can react with the thiol groups of interest. wikipedia.orginterchim.fr This protective function is vital in many biochemical assays and for the storage of thiol-containing enzymes and proteins to prevent their inactivation due to oxidation. interchim.fragscientific.com The optimal pH range for this stabilizing effect is generally between 7.1 and 8.0. interchim.friris-biotech.de

Oxidative Potential of this compound in Preventing Mixed-Disulfide Species Formation

A significant advantage of using DTT over other reducing agents like glutathione (B108866) is that it effectively prevents the formation of stable mixed-disulfide species. wikipedia.orgusbio.net During the reduction of a disulfide bond, a mixed disulfide is formed as an intermediate where one sulfur atom from the reducing agent is bonded to one sulfur atom of the original disulfide. With monothiol reagents, this mixed disulfide can be a relatively stable and populated species. However, with DTT, the second thiol group's high propensity to form a cyclic disulfide bond ensures that the mixed-disulfide intermediate is transient and does not accumulate. wikipedia.orgusbio.net This intramolecular reaction rapidly resolves the mixed disulfide, leading to the fully reduced target and oxidized DTT. wikipedia.org This characteristic is particularly advantageous in applications where the presence of mixed disulfides could interfere with subsequent experimental steps or analyses. wikipedia.orginterchim.fr

This compound's Interactions with Metal Cations and its Impact on Biological Systems

In addition to its well-established role in thiol-disulfide exchange, DTT's interactions with metal cations can significantly influence biological systems and assays.

Chelation of Metal Cations by this compound and Enzyme Inhibition

DTT is a potent chelating agent for various heavy metal ions, including zinc (Zn²⁺), cadmium (Cd²⁺), lead (Pb²⁺), nickel (Ni²⁺), and copper (Cu⁺). researchgate.netresearchgate.net It forms stable monomeric and polymeric complexes with these metal ions through its two thiol groups. researchgate.netresearchgate.net This chelating property can have a profound impact on enzyme activity. For instance, some enzymes require metal ions as cofactors for their catalytic function. If DTT is present in the assay buffer, it can sequester these essential metal ions, leading to enzyme inhibition. nih.gov

Conversely, DTT's chelating ability can also be protective. In some cases, trace amounts of inhibitory metal ions present as contaminants in laboratory reagents or plasticware can inactivate enzymes. nih.gov The presence of DTT can prevent this inactivation by chelating these inhibitory metal ions. nih.gov A study on lambda Ser/Thr phosphoprotein phosphatase (λ-PPase) demonstrated that the enzyme was inhibited by zinc ions (Zn²⁺), a common contaminant. nih.gov The addition of DTT protected the enzyme from this inhibition by chelating the Zn²⁺. nih.gov The kinetic analysis suggested that the inhibitory metal ion might compete with the essential manganese (Mn²⁺) cofactor for binding to the active site of the enzyme. nih.gov

DTT and Metal Ion Interactions

| Metal Ion | Interaction with DTT | Biological Implication Example |

|---|---|---|

| Zn²⁺ | Strong chelation | Inhibition of metalloenzymes or protection from inhibition by contaminant Zn²⁺ |

| Cd²⁺ | Strong chelation | Potential interference in studies of cadmium toxicity or binding |

| Pb²⁺ | Strong chelation | Potential interference in studies of lead toxicity or binding |

| Ni²⁺ | Strong chelation | Potential interference in studies of nickel toxicity or binding |

| Cu⁺ | Strong chelation | Potential interference in studies of copper homeostasis or binding |

This compound's Redox Potential and its Relevance in Biological Assays

DTT possesses a low redox potential of -0.33 V at pH 7, which makes it a powerful reducing agent in biological systems. wikipedia.orginterchim.frusbio.net This property is the basis for its widespread use in various biochemical assays. ontosight.ai The DTT assay, for example, is used to quantify the oxidative potential of particulate matter by measuring the rate of DTT consumption. mdpi.comresearchgate.net In this assay, DTT serves as a surrogate for biological sulfhydryl compounds that are susceptible to oxidation by reactive oxygen species (ROS). mdpi.comresearchgate.net The consumption of DTT is often catalyzed by transition metals and quinones present in the sample. mdpi.comresearchgate.net

The redox potential of the experimental environment can be monitored by measuring the ratio of reduced to oxidized DTT. nih.gov This is crucial because the gradual oxidation of DTT during an experiment can alter the intended redox conditions, complicating the interpretation of results. nih.gov A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed to quantify the amounts of both reduced and oxidized DTT, allowing for the calculation of the experimental redox potential using the Nernst equation. nih.gov This provides a more accurate correlation between the observed biochemical effects and the actual redox status of the system. nih.gov

Properties of this compound

| Property | Value |

|---|---|

| Redox Potential (pH 7) | -0.33 V |

| pKa1 | 9.2 |

| pKa2 | 10.1 |

| Optimal pH range for reduction | >7.0 |

Influence of pH on this compound's Reducing Power in Experimental Settings

The reducing efficacy of this compound (DTT) is fundamentally dependent on the pH of its environment. wikipedia.orgastralscientific.com.au Its reducing power is limited to pH values above 7. wikipedia.orgastralscientific.com.auagscientific.comagscientific.combiomol.com This is because the reactivity of DTT resides in its thiolate form (-S⁻), which is a more potent nucleophile than the protonated thiol form (-SH). wikipedia.orgastralscientific.com.au The pKa values for DTT's thiol groups are approximately 9.2 and 10.1. wikipedia.orgastralscientific.com.aubiomol.com Consequently, as the pH decreases and the environment becomes more acidic, the thiol groups remain protonated, rendering DTT a less effective reducing agent. wikipedia.orginterchim.fr

The optimal pH range for DTT's reducing activity is generally considered to be between 7.1 and 8.0, though it can be used effectively in a range of pH 6.5 to 9.0. astralscientific.com.auinterchim.frbroadpharm.com Complete reduction of disulfide bonds can be achieved in minutes at a pH of 8. sigmaaldrich.com Some studies have noted that DTT still exhibits weak reducing properties at a pH around 5.5 and works to prevent thiol oxidation in slightly acidic conditions of pH 5.5-7.0. researchgate.net However, for robust disulfide bond reduction, a pH above 7 is preferable. wikipedia.orgagscientific.comagscientific.com For applications requiring a reducing agent effective at a more acidic pH, other compounds like Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often considered, as TCEP retains its reducing power at low pH. wikipedia.orghamptonresearch.comnih.gov

The stability of DTT in solution is also significantly influenced by pH. Its half-life decreases as the pH becomes more alkaline. This effect is demonstrated in the data below, which shows the stability of DTT in solution at various pH levels and temperatures.

| pH | Temperature (°C) | Condition | Half-life (hours) | Source |

|---|---|---|---|---|

| 6.5 | 20 | Potassium Phosphate (B84403) Buffer | 40 | agscientific.com |

| 7.5 | 20 | Potassium Phosphate Buffer | 10 | agscientific.com |

| 8.5 | 0 | Potassium Phosphate Buffer | 11 | agscientific.com |

| 8.5 | 20 | Potassium Phosphate Buffer | 1.4 | agscientific.com |

| 8.5 | 20 | +0.1 mM EDTA | 4 | agscientific.com |

| 8.5 | 40 | Potassium Phosphate Buffer | 0.2 | agscientific.com |

This compound's Broader Cellular and Molecular Interactions Beyond Disulfide Reduction

Beyond its primary function as a disulfide reducing agent, DTT engages in other significant cellular and molecular interactions.

Research has revealed that DTT can significantly impact cellular physiology by modulating the methionine-homocysteine cycle. nih.govbiorxiv.orgelifesciences.orgresearchgate.net Studies using the nematode Caenorhabditis elegans have shown that DTT toxicity is linked to its effect on this cycle. nih.govbiorxiv.orgelifesciences.org Specifically, DTT upregulates the expression of an S-adenosylmethionine (SAM)-dependent methyltransferase gene, known as rips-1. nih.govelifesciences.org This upregulation leads to a depletion of SAM, a crucial methyl donor in numerous biological reactions. nih.govbiorxiv.orgelifesciences.orgresearchgate.net The resulting SAM depletion is a primary cause of DTT's toxic effects. nih.govbiorxiv.orgelifesciences.org

This modulation of the methionine-homocysteine cycle can be counteracted by supplementing with components of the cycle. For instance, vitamin B12, a cofactor for methionine synthase, can alleviate DTT toxicity. nih.govbiorxiv.orgelifesciences.org Supplementation with methionine and choline (B1196258) has also been shown to rescue DTT toxicity, presumably by replenishing SAM levels. nih.govelifesciences.org These findings indicate that DTT's effects are not confined to the endoplasmic reticulum, where it disrupts protein folding, but extend to fundamental metabolic pathways. nih.govelifesciences.org In assays for total plasma homocysteine, DTT is used as a reducing agent to cleave disulfide bonds, converting various forms of homocysteine into their measurable monomeric form before analysis. practical-haemostasis.comtandfonline.comlcms.czresearchgate.net

DTT is not entirely benign towards other macromolecules, particularly DNA. Studies have demonstrated that DTT can introduce single-stranded nicks into the backbone of double-stranded DNA, even in supercoiled plasmids. researchgate.netnih.govmdpi.comnih.gov This nicking activity can compromise DNA integrity. nih.gov In the context of DNA extraction, DTT is frequently used to break down disulfide bonds in proteins, such as those in sperm heads or hair keratin, to release DNA. ojp.govpromega.comvcu.edu

The ability of DTT to damage DNA has significant implications for highly sensitive analytical techniques, such as single-molecule detection studies. researchgate.netnih.govmdpi.com In these assays, unintended nicks can serve as starting points for enzymes like DNA polymerase, leading to artifacts and increased background noise. researchgate.netmdpi.comnih.gov For example, DTT-induced nicks can initiate rolling circle amplification (RCA), a method used in many ultrasensitive assays. mdpi.comnih.gov Furthermore, DTT has been observed to facilitate the immobilization of fluorescently labeled DNA onto glass surfaces used in single-molecule microscopy. researchgate.netmdpi.comnih.gov These side effects can decrease the signal-to-noise ratio and impact the accuracy of quantitative measurements in single-molecule experiments and qPCR assays that use certain fluorescent dyes. researchgate.netnih.govojp.gov

The DTT assay is frequently employed as an acellular method to measure the oxidative potential of various particles, including metal oxide (MO) nanoparticles. atsjournals.orgnih.govresearchgate.netaub.edu.lb The interaction between DTT and these nanoparticles is not uniform and reveals differentiated chemical reactivity. atsjournals.org Some nanoparticles, particularly carbonaceous ones like carbon black and diesel exhaust particles, catalyze the oxidation of DTT. atsjournals.org

In contrast, many metal oxide nanoparticles exhibit a different behavior. Instead of promoting DTT oxidation, they can hinder it. atsjournals.org A study assessing a panel of metal oxides found that while nickel oxide and metallic silver behaved similarly to carbonaceous particles, other oxides like zinc oxide (ZnO) were effective at stabilizing DTT against oxidation. atsjournals.org The proposed mechanism is that DTT can form complexes with the metal oxide surface or with dissolved metal ions, which renders the DTT less susceptible to oxidation. atsjournals.org This interaction suggests that the redox activity of metal oxides is largely a function of their surface reactivity and the ability of the S-H bond in DTT to form a stable bond with the particle surface. nih.govresearchgate.net The mass-normalized reactivity of several metal oxides toward DTT was determined to be in the following descending order: CuO > MnO2 > ZnO > PbO > Pb3O4 > Cr2O3. aub.edu.lb

| Metal Oxide | Reactivity Rank (Mass-Normalized) | Source |

|---|---|---|

| Copper(II) oxide (CuO) | 1 | aub.edu.lb |

| Manganese dioxide (MnO₂) | 2 | aub.edu.lb |

| Zinc oxide (ZnO) | 3 | aub.edu.lb |

| Lead(II) oxide (PbO) | 4 | aub.edu.lb |

| Lead(II,IV) oxide (Pb₃O₄) | 5 | aub.edu.lb |

| Chromium(III) oxide (Cr₂O₃) | 6 (No reactivity) | aub.edu.lb |

Iii. Dithiothreitol in Protein Research and Methodologies

Dithiothreitol's Impact on Enzyme Activity and Kinetics

Modulation of Mitochondrial Electron Transport System Enzyme Activity by This compound (B142953)

Recent research has highlighted the ability of this compound to modulate the activity of enzymes within the mitochondrial electron transport system (ETS). Specifically, studies on mitochondria isolated from the ventricular biopsies of patients with end-stage heart failure with reduced ejection fraction (HFrEF) have shown that DTT treatment can selectively enhance the activity of certain enzyme complexes. nih.govbiorxiv.orgnih.gov

In these studies, the exposure of isolated mitochondria to DTT resulted in a significant increase in the enzyme activity of Complex I (NADH:ubiquinone oxidoreductase) and Complex III of the ETS. nih.govbiorxiv.orgnih.gov However, the activities of Complex II and Complex IV remained unchanged following DTT treatment. nih.govbiorxiv.orgnih.gov One study reported that treatment with 5 mM DTT improved the enzyme activities of Complex I by 230% and Complex III by 86%. mdpi.com These findings suggest that reversible thiol oxidation plays a role in regulating the function of these specific mitochondrial complexes. nih.govbiorxiv.org

Table 1: Effect of this compound on Mitochondrial Electron Transport System Enzyme Activity

| Enzyme Complex | Effect of DTT Treatment | Significance (p-value) |

|---|---|---|

| Complex I | Increased Activity nih.govbiorxiv.orgnih.gov | p = 0.009 nih.govbiorxiv.orgnih.gov |

| Complex II | No Change nih.govbiorxiv.orgnih.gov | p = 0.630 nih.govbiorxiv.orgnih.gov |

| Complex III | Increased Activity nih.govbiorxiv.orgnih.gov | p = 0.018 nih.govbiorxiv.orgnih.gov |

| Complex IV | No Change nih.govbiorxiv.orgnih.gov | p = 0.926 nih.govbiorxiv.orgnih.gov |

Iv. Dithiothreitol in Cellular and Physiological Research

Dithiothreitol (B142953) as a Tool for Inducing Endoplasmic Reticulum Stress

This compound is widely used as a chemical inducer of endoplasmic reticulum (ER) stress. nih.govelifesciences.org The ER is a critical organelle for the synthesis and folding of a significant portion of a cell's proteins. elifesciences.orgencyclopedia.pub A key feature of the ER is its oxidative environment, which is essential for the formation of disulfide bonds, a crucial step in the proper folding and stabilization of many proteins. nih.govelifesciences.org

DTT, a potent reducing agent, readily crosses cell membranes and disrupts the oxidative environment of the ER. nih.govmdpi.com Its primary mechanism of action is the reduction of disulfide bridges in proteins. nih.govwikipedia.org This interference with disulfide bond formation prevents proteins from achieving their correct three-dimensional structure. nih.govelifesciences.org The disruption of this delicate redox balance within the ER lumen is a direct cause of ER stress. nih.govspandidos-publications.com Research in Arabidopsis thaliana has shown that DTT treatment, which disrupts disulfide bonds, leads to stronger inhibition in mutants lacking specific protein disulfide isomerase (PDI) members that are efficient in catalyzing disulfide bond formation. cas.cn

The disruption of the ER's oxidative folding environment by DTT leads to the accumulation of unfolded and misfolded proteins within the ER lumen. nih.govencyclopedia.pubmdpi.com This buildup of non-functional proteins is a primary trigger for the cellular stress response. nih.govelifesciences.org Studies using HeLa cells have demonstrated that treatment with DTT results in a time- and dose-dependent induction of ER stress, characterized by the accumulation of misfolded proteins. spandidos-publications.comnih.gov This accumulation is a central event in the pathology of various conformational diseases. spandidos-publications.com

The accumulation of unfolded proteins in the ER activates a complex signaling network known as the Unfolded Protein Response (UPR). mdpi.comwikipedia.org The UPR aims to restore ER homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones that aid in protein folding. wikipedia.org If the stress is too severe or prolonged, the UPR can switch to promoting apoptosis, or programmed cell death. wikipedia.org

DTT is a well-established inducer of all three major branches of the UPR, which are initiated by the sensor proteins IRE1, PERK, and ATF6. molbiolcell.org

IRE1 (Inositol-requiring enzyme 1): Upon DTT-induced stress, IRE1 becomes activated and splices the mRNA of the X-box binding protein 1 (XBP1). molbiolcell.orgbio-techne.com This spliced XBP1 then acts as a transcription factor to upregulate genes involved in protein folding and degradation. bio-techne.comnih.gov

PERK (PKR-like endoplasmic reticulum kinase): PERK activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which globally attenuates protein synthesis to reduce the load on the ER. wikipedia.orgspandidos-publications.com

ATF6 (Activating transcription factor 6): In response to ER stress, ATF6 moves to the Golgi apparatus where it is cleaved, releasing a transcription factor that upregulates ER chaperones. bio-techne.com

Research has shown that DTT treatment in HeLa cells leads to the upregulation of UPR markers such as GRP78 (glucose-regulated protein 78) and CHOP (C/EBP homologous protein). spandidos-publications.com Similarly, in myeloma cells, low concentrations of DTT can efficiently activate the IRE1-XBP-1 pathway, leading to cellular differentiation. nih.gov

Table 1: Key UPR Markers Activated by DTT-Induced ER Stress

| Marker | Function | Reference |

| GRP78 (BiP) | Molecular chaperone, binds to unfolded proteins. | spandidos-publications.comresearchgate.net |

| CHOP | Pro-apoptotic transcription factor. | spandidos-publications.comresearchgate.net |

| Spliced XBP1 | Transcription factor for UPR genes. | nih.gov |

| Phospho-IRE1α | Activated form of the IRE1 sensor. | molbiolcell.org |

| ATF4 | Transcription factor downstream of PERK. | researchgate.net |

Accumulation and Misfolding of Newly Synthesized Proteins in response to this compound

This compound and Oxidative Stress Research

Beyond its role in inducing ER stress, DTT is a valuable tool in the field of oxidative stress research, particularly in assessing the oxidative potential of environmental contaminants.

The DTT assay is a widely used acellular method to quantify the oxidative potential (OP) of particulate matter (PM). mdpi.commdpi.com Oxidative potential refers to the capacity of PM to generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. mdpi.comresearchgate.net In this assay, DTT, with its two thiol groups, serves as a surrogate for endogenous biological thiols like glutathione (B108866). mdpi.comnih.gov These biological thiols are crucial antioxidants that can be depleted when exposed to ROS generated by environmental pollutants. csic.es The principle of the assay is that redox-active components in PM can catalyze the transfer of electrons from DTT to oxygen, generating ROS and leading to the oxidation of DTT. nih.govcsic.es

The rate at which DTT is consumed in the assay is used as a quantitative measure of the oxidative potential of atmospheric aerosols, often referred to as OPDTT. mdpi.comresearchgate.net This measurement provides an indication of the intrinsic reactivity of the particles. csic.es A higher rate of DTT consumption signifies a greater capacity of the aerosol sample to induce oxidative stress. mdpi.com

Research has identified several components of atmospheric PM that contribute to DTT consumption, including:

Water-soluble transition metals: Species like copper (Cu) and manganese (Mn) are highly effective catalysts in the DTT assay. nih.govcopernicus.org Studies suggest that these metals can account for a significant portion, approximately 80%, of the DTT loss observed in ambient PM2.5 samples. copernicus.org

Quinones: These organic compounds are also known to be highly reactive in the DTT assay. mdpi.comcopernicus.org

Carbonyls: Recent studies have shown that atmospheric carbonyls can react with and consume DTT, highlighting their importance in interpreting DTT-based aerosol oxidative potential. nih.gov

The DTT assay is valued for being low-cost, easy to operate, and having high repeatability. mdpi.com It has been extensively used to assess the OP of various aerosols, including those from primary emissions and secondary formation processes. mdpi.comresearchgate.net

Table 2: DTT Consumption Rates for Different Aerosol Components

| Component Category | Specific Examples | Contribution to DTT Consumption | Reference |

| Transition Metals | Copper (Cu), Manganese (Mn) | Major contributor (~80% in some studies) | copernicus.org |

| Quinones | Phenanthrenequinone | Known to be highly reactive | mdpi.comnih.gov |

| Carbonyls | Various aldehydes and ketones | Confirmed to react with DTT | nih.gov |

Correlation and Discrepancies between this compound Assay Results and Cellular Oxidative Stress Markers

The this compound (DTT) assay is a widely utilized acellular method to measure the oxidative potential (OP) of particulate matter (PM), which is believed to induce oxidative stress and subsequent adverse health effects. mdpi.comresearchgate.net This assay quantifies the rate of DTT consumption by redox-active species in PM, serving as a proxy for the capacity of these particles to generate reactive oxygen species (ROS). mdpi.comresearchgate.net However, the correlation between the DTT assay results (OPDTT) and cellular markers of oxidative stress is not always straightforward and can present discrepancies.

Several studies have reported weak or inconclusive associations between OPDTT and cellular ROS generation measured by assays like the macrophage ROS assay and the H2DCFDA assay. mdpi.com Contradictory findings also exist regarding the correlation between OPDTT and the expression of genes related to oxidative stress and inflammation in cellular models. mdpi.com For instance, while a strong correlation was found between OPDTT and the expression of heme oxygenase-1 (HMOX-1), an oxidative stress biomarker, in BEAS-2B cells exposed to certain PM samples, this relationship was not consistent across all studies. researchgate.net

The discrepancies can be attributed to several factors. The DTT assay is a chemical measurement that represents an isolated reaction between PM and thiols, whereas cellular assays involve complex physiological responses to PM exposure. mdpi.com Cells possess endogenous antioxidant defense mechanisms and can generate their own ROS through various intracellular processes, meaning that the oxidative stress experienced by a cell is a combination of both PM-bound and PM-induced ROS. mdpi.comresearchgate.net The DTT assay primarily measures the potential for PM-bound ROS, particularly H2O2, and may not capture the full spectrum of ROS that can be generated within a cell, such as superoxide (B77818) anions or hydroxyl radicals. mdpi.com

In some cases, a correlation has been found between the intrinsic oxidative potential (OPDTT normalized by PM mass) and cytotoxic effects observed in cell lines like human A549 cells. mdpi.com However, this correlation did not extend to ecotoxicological indicators, highlighting that different biological systems may respond differently to the properties measured by the DTT assay. mdpi.com

Table 1: Correlation of DTT Assay with Cellular Markers

| Cellular Marker | Correlation with DTT Assay | Study Findings | Citation(s) |

|---|---|---|---|

| Macrophage ROS Assay | Inconclusive/Weak | No conclusive association found between OPDTT and cellular ROS generation. | mdpi.com |

| H2DCFDA Assay | Inconclusive/Weak | No conclusive association found between OPDTT and cellular ROS generation. | mdpi.com |

| Heme oxygenase-1 (HMOX-1) | Strong (in some cases) | A strong correlation was observed with PM from the Los Angeles basin. | researchgate.net |

| Inflammatory Biomarkers | Contradictory | Results vary between different studies and PM samples. | mdpi.com |

| Cytotoxicity (MTT assay) | Correlated | Intrinsic OPDTT correlated with mortality in A549 cells. | mdpi.com |

| Ecotoxicity (Microtox) | Not Correlated | OPDTT was not correlated with Microtox outcomes. | mdpi.com |

This compound's Antioxidant Properties and Photochemoprotective Effects

This compound is recognized for its antioxidant properties, which stem from its ability to donate electrons and reduce oxidized molecules. agscientific.comontosight.ai It can effectively neutralize various free radicals, including 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+), 2,2-diphenyl-1-picrylhydrazyl (DPPH•), and superoxide anions (O2•−). researchgate.net Furthermore, DTT demonstrates ferric ion (Fe3+) reducing capabilities in the ferric reducing antioxidant power (FRAP) assay. researchgate.net These properties make DTT a valuable agent for protecting cells against oxidative damage. agscientific.comontosight.ai

In the context of photochemoprotection, DTT has shown significant effects against the damage induced by ultraviolet A (UVA) radiation. researchgate.netnih.gov UVA exposure can lead to a redox imbalance in cells, causing cellular damage and potentially cell death. researchgate.netnih.gov Research on L929 dermal fibroblasts demonstrated that pre-treatment with DTT at concentrations of 50 and 100 µM resulted in greater cell viability following UVA irradiation compared to untreated cells. researchgate.netnih.gov

The protective mechanism of DTT involves the mitigation of several key markers of oxidative stress. Pre-treatment with DTT was found to prevent the UVA-induced increase in intracellular ROS production, including hydrogen peroxide (H2O2), and inhibit lipid peroxidation and DNA condensation. researchgate.netnih.gov It also helped to maintain the mitochondrial membrane potential (Δψm), which is often compromised by UVA exposure. researchgate.netnih.gov

Moreover, DTT supports the cell's endogenous antioxidant defense system. In DTT-pre-treated and irradiated cells, the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) remained at levels comparable to non-irradiated cells. researchgate.netnih.gov In contrast, the activity of these enzymes was depleted in irradiated cells that were not treated with DTT. researchgate.netnih.gov By bolstering these natural defenses and directly scavenging free radicals, DTT effectively reduces necrosis in UVA-irradiated fibroblasts. researchgate.netnih.gov These findings underscore DTT's potential in preventing skin photoaging and photodamage primarily through its robust antioxidant capacity. researchgate.net

This compound's Effects on Cellular Mechanisms and Toxicity

This compound's influence extends beyond its role as an antioxidant, impacting fundamental cellular processes and, at certain concentrations, exhibiting toxicity. Its ability to reduce disulfide bonds can modulate protein function, alter cell morphology, and interfere with signaling pathways. ontosight.ainih.gov

Modulation of Cellular Processes such as Vesiculation and Cell Morphology by this compound

This compound has been shown to play a role in modulating cellular processes like plasma membrane vesiculation and cell morphology. nih.govresearchgate.net In studies using 3T3 and SV3T3 cells, DTT was found to potentiate formaldehyde-induced plasma membrane vesiculation. biologists.com This process, where small vesicles are shed from the cell surface, is an energy-dependent phenomenon. biologists.com The presence of DTT allows for significant vesiculation to occur at lower concentrations of formaldehyde. biologists.com This suggests that the reduction of disulfide bonds by DTT facilitates the membrane shedding process. The mechanism is thought to involve the alteration of the conformational state of functional proteins within the plasma membrane. researchgate.net

DTT also influences cell shape, particularly in human erythrocytes (red blood cells). researchgate.netnih.gov When metabolically depleted red cells, which become crenated (echinocytes), are allowed to recover their normal discoid shape in the presence of DTT, the morphological change continues, leading to the formation of stomatocytes (cup-shaped cells). nih.gov The extent of this shape change depends on the initial morphology of the cells, with more advanced echinocytes becoming severely stomatocytic in the presence of DTT. nih.gov This effect is reversible; removing DTT allows the stomatocytes to revert to a discoid shape. nih.gov Interestingly, DTT does not appear to achieve this by affecting ATP synthesis or the phosphorylation of key membrane lipids. nih.gov

In HeLa cells, DTT treatment can induce morphological changes indicative of cellular stress and apoptosis. At concentrations of 3.2 mM and 6.4 mM, DTT caused cells to become rounded. spandidos-publications.com While cells treated with the lower concentration reverted to a normal morphology after DTT was removed, those exposed to the higher concentration remained rounded, suggesting more severe, irreversible changes. spandidos-publications.com

This compound Toxicity in Cellular Models (e.g., C. elegans) and Underlying Mechanisms

While DTT is a widely used laboratory reagent, it can be toxic to cells, and its mechanisms of toxicity are multifaceted. In the nematode Caenorhabditis elegans, DTT is known to cause developmental retardation. elifesciences.orgnih.gov For instance, at concentrations of 5 mM and higher, C. elegans development is arrested at the L1 or L2 larval stage. elifesciences.orgnih.gov

Traditionally, DTT toxicity has been attributed to its ability to induce stress in the endoplasmic reticulum (ER) by disrupting the formation of disulfide bonds necessary for proper protein folding. elifesciences.orgnih.gov This leads to an accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and potentially leading to cell death. elifesciences.org However, recent research in C. elegans has revealed an ER-independent mechanism of DTT toxicity. elifesciences.orgnih.gov

This novel mechanism involves the modulation of the methionine-homocysteine cycle. elifesciences.orgnih.gov Studies have shown that DTT upregulates the expression of an S-adenosylmethionine (SAM)-dependent methyltransferase gene, rips-1. elifesciences.org This upregulation leads to a depletion of SAM, a crucial molecule involved in numerous cellular processes. elifesciences.orgnih.gov The depletion of SAM is a primary cause of DTT's toxic effects in C. elegans. elifesciences.orgnih.gov This was further supported by the finding that supplementation with vitamin B12, a cofactor for methionine synthase, can alleviate DTT toxicity by helping to replenish SAM levels. elifesciences.orgnih.gov This indicates that DTT's physiological effects are broader than just inducing ER stress and can impact cytoplasmic metabolic pathways. elifesciences.orgresearchstash.com

In human cell lines like HeLa cells, DTT-induced toxicity is also linked to the generation of reactive oxygen species (ROS), creating a state of oxidative stress alongside ER stress. spandidos-publications.com The interplay between ER stress and ROS production appears to determine the cell's fate. spandidos-publications.com At lower, less cytotoxic doses, DTT can trigger pro-survival signals, but at higher doses, it leads to pro-apoptotic signals and cell death. spandidos-publications.com

Impact of this compound on Signal Transduction Pathways

This compound significantly impacts various signal transduction pathways, often as a consequence of inducing ER and oxidative stress. nih.govspandidos-publications.com The reduction of disulfide bonds in signaling proteins can directly alter their activity, leading to downstream effects. ontosight.ai

One of the most well-documented effects of DTT is on the mitogen-activated protein kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. spandidos-publications.com These pathways are critical in regulating cellular responses to stress, including proliferation, differentiation, and apoptosis. spandidos-publications.com

In HeLa cells, DTT activates the JNK and p38 MAPK pathways, which are often associated with stress responses. spandidos-publications.com The activation pattern is dose-dependent. Low, less toxic doses of DTT cause a transient activation of JNK and p38. spandidos-publications.com In contrast, higher, more toxic doses lead to a persistent activation of JNK and p38, coupled with a reduction in ERK activity. spandidos-publications.com The balance between these MAPK signals appears to be a crucial determinant of cell fate. The sustained activation of JNK and p38, along with the inhibition of the pro-survival ERK pathway, shifts the balance towards apoptosis. spandidos-publications.com The generation of ROS during DTT-induced ER stress plays a key role in regulating these MAPK signaling pathways, effectively acting as a switch from a pro-survival to a pro-apoptotic signal as the level of stress increases. spandidos-publications.com

DTT can also affect other signaling pathways. For instance, it has been shown to inhibit the heat shock response by blocking the activation of the heat shock factor (HSF). nih.gov This inhibition occurs at an early step in the activation process, preventing the heat-induced trimerization, phosphorylation, and nuclear translocation of HSF. nih.gov Additionally, recent studies in C. elegans have linked thiol-reductive stress caused by DTT to the activation of the hypoxia response pathway, further highlighting the broad impact of DTT on cellular signaling networks. biorxiv.orgresearchgate.net

V. Advanced Methodologies and Research Considerations with Dithiothreitol

Electrochemical Dithiothreitol (B142953) Assays for Enhanced Analysis

Electrochemical this compound (DTT) assays present several advantages for high-throughput screening (HTS) of the oxidative potential of particulate matter (PM). mdpi.comnih.gov Traditional methods for measuring the oxidative potential of ambient particles are often laborious and time-consuming. illinois.edu In contrast, electrochemical detection methods can offer significant time and cost savings, which is particularly beneficial for large-scale studies. biologic.netresearchgate.net

One of the primary benefits of electrochemical DTT assays is the increased sample throughput. nih.gov For instance, a modified electrochemical DTT assay using a commercially available wall-jet flow cell allows a single person to analyze five samples per hour, a significant improvement over the approximately one sample per hour rate of manual or semi-automated absorbance assays. nih.gov This increased efficiency is achieved by simplifying the assay protocol, such as using an end-point format instead of continuous monitoring, which reduces labor and the consumption of reagents. nih.gov

Cost-effectiveness is another key advantage. mdpi.com Electrochemical detection eliminates the need for additional reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which is used in traditional colorimetric assays. nih.gov This not only reduces the cost of consumables but also simplifies the experimental setup. nih.gov One study found that electrochemical detection saved 40% on consumable costs compared to UV/vis detection methods. researchgate.net

Furthermore, electrochemical assays can be automated, which enhances the reliability and comparability of results between experiments. biologic.net Automation minimizes the potential for human error and ensures that all samples are analyzed under identical conditions. biologic.net This is a crucial factor in HTS, where a large number of samples are processed, and consistency is paramount for generating reliable data. biologic.net The development of semi-automated DTT assays has been shown to decrease analysis time by as much as 83% compared to manual methods. researchgate.net

This compound-based systems have been instrumental in the development of online and automated instruments for the real-time measurement of the oxidative potential of ambient aerosols. illinois.edu These systems address the limitations of traditional, labor-intensive methods, which have historically restricted the widespread use of oxidative potential as a metric in large-scale epidemiological and toxicological studies. illinois.edu

The core principle of these instruments involves the ability of particulate matter (PM) to catalyze the transfer of electrons from DTT to oxygen, which in turn generates superoxide (B77818) radicals. copernicus.org The rate of DTT consumption serves as a measure of the oxidative potential of the PM. mdpi.com

Researchers have developed field-deployable online instruments that can provide highly time-resolved data on the oxidative stress induced by PM. illinois.edu One such instrument collects ambient PM2.5 on a filter, which is then continuously washed to create a water suspension that is automatically analyzed using the DTT assay at regular intervals, such as every hour. researchgate.net This allows for the real-time monitoring of fluctuations in the oxidative potential of atmospheric aerosols. researchgate.netacs.org

These real-time measurements are crucial for understanding the dynamic nature of air pollution and its associated health risks. acs.org For example, real-time data can reveal diurnal variations in DTT activity, which can be correlated with specific emission sources and atmospheric conditions. copernicus.org Studies using these instruments have successfully identified correlations between DTT activity and the concentration of specific chemical species within PM, such as water-soluble organic carbon, elemental carbon, and various transition metals. copernicus.org

The development of automated, multi-endpoint instruments further enhances the analytical capabilities. These advanced systems can simultaneously measure oxidative potential based on the consumption of DTT as well as other antioxidants like ascorbate (B8700270) and glutathione (B108866), providing a more comprehensive profile of the oxidative properties of ambient particles. illinois.edu

Advantages of Electrochemical this compound Assays for High-Throughput Studies

Comparative Studies with Alternative Reducing Agents

This compound (DTT) and beta-mercaptoethanol (β-ME) are both commonly used reducing agents in protein biochemistry, primarily to cleave disulfide bonds and maintain proteins in a reduced state. patsnap.combiocompare.com However, they possess distinct properties that make them more or less suitable for specific applications.

Potency and Concentration: DTT is a significantly stronger reducing agent than β-ME. pediaa.comatamanchemicals.com This is reflected in their respective redox potentials at pH 7, with DTT at -0.33 V and β-ME at -0.26 V. atamanchemicals.com Consequently, DTT is effective at lower concentrations compared to β-ME to achieve the same level of disulfide reduction. patsnap.com

Odor and Volatility: A major practical difference is the odor. β-ME is known for its strong, unpleasant smell due to its high volatility, whereas DTT is comparatively odorless. patsnap.combitesizebio.com This makes DTT a more favorable choice for many laboratory environments.

Stability: The stability of these reducing agents differs, particularly with changes in pH. β-mercaptoethanol is more stable than DTT in solution. atamanchemicals.com For example, at a pH of 6.5, the half-life of β-ME is over 100 hours, while for DTT it is 40 hours. This difference becomes more pronounced at a pH of 8.5, where the half-life of β-ME is 4 hours, and for DTT it is only 1.5 hours. atamanchemicals.com However, DTT is more prone to oxidation in the presence of air, so it should be stored in sealed containers. bitesizebio.com

Applications: Both reagents are used to disrupt the tertiary and quaternary structure of proteins by breaking disulfide bonds, which is often a necessary step in protein analysis techniques like SDS-PAGE. biocompare.comatamanchemicals.com While both can be used for this purpose, DTT is often preferred for SDS-PAGE because it is less toxic and less reactive than β-ME. biocompare.com β-mercaptoethanol, on the other hand, can sometimes offer better solubilization of proteins during extraction. patsnap.com

Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) has emerged as a versatile and often superior alternative to DTT for many applications in protein biochemistry. illinois.edunih.govresearchgate.net

Chemical Properties and Stability: TCEP is a non-thiol-based reducing agent, which gives it several advantages over DTT. illinois.edu It is odorless, more resistant to air oxidation, and significantly more stable over a wider pH range (1.5 to 8.5). hamptonresearch.comiris-biotech.denih.gov In contrast, DTT's effectiveness is limited to a pH of 7 or higher and it is susceptible to oxidation. bitesizebio.com For long-term protein storage, TCEP is more stable than DTT in the absence of metal chelators like EGTA. illinois.edunih.govresearchgate.net

Reactivity and Selectivity: TCEP irreversibly reduces disulfide bonds, whereas the reaction with DTT is an equilibrium. illinois.eduiris-biotech.de TCEP is also highly selective for disulfide bonds and generally does not react with other functional groups found in proteins. hamptonresearch.com A significant advantage of TCEP is its compatibility with certain chemical modifications. For instance, DTT inhibits the labeling of cysteine residues with maleimides and must be removed prior to the labeling reaction. illinois.eduresearchgate.net In contrast, TCEP does not significantly interfere with maleimide (B117702) labeling, making it particularly useful in such applications. illinois.eduubpbio.com

Compatibility with Other Techniques: TCEP is the preferred reducing agent for specific biochemical techniques. In immobilized metal affinity chromatography (IMAC), contaminating Ni2+ ions from the column can cause rapid oxidation of DTT, while TCEP remains unaffected. illinois.edunih.govresearchgate.net For electron paramagnetic resonance (EPR) spectroscopy using nitroxide spin labels, TCEP is highly advantageous as the spin labels are two to four times more stable in the presence of TCEP compared to DTT. illinois.edunih.govresearchgate.net

Reducing Power: TCEP is considered a more powerful reducing agent than DTT. ubpbio.com It has been shown to be a faster and stronger reductant than DTT at pH values below 8.0. illinois.eduiris-biotech.de

The choice between DTT, β-ME, and TCEP is highly dependent on the specific experimental context, as each reducing agent has a unique profile of advantages and limitations.

This compound (DTT):

Advantages: DTT is a strong reducing agent, more potent than β-ME. atamanchemicals.com It is also odorless, which is a significant practical advantage over β-ME. patsnap.com

Limitations: DTT is less stable than β-ME and TCEP, particularly at higher pH and when exposed to air. atamanchemicals.combitesizebio.com Its functionality is optimal at a pH of 7 or higher. bitesizebio.com A major limitation is its interference with certain labeling techniques, such as maleimide chemistry, and its susceptibility to oxidation by metal ions used in IMAC. illinois.eduresearchgate.net

Beta-Mercaptoethanol (β-ME):

Advantages: β-ME is cost-effective and can sometimes provide better protein solubilization during extraction. patsnap.com It is also more stable than DTT under certain conditions. atamanchemicals.com

Limitations: The most significant drawback of β-ME is its strong, unpleasant odor and high volatility. patsnap.combitesizebio.com It is a weaker reducing agent than DTT and TCEP, requiring higher concentrations to be effective. patsnap.comatamanchemicals.com

Tris(2-carboxyethyl)phosphine (TCEP):

Advantages: TCEP offers numerous advantages, including being odorless, highly stable over a broad pH range, and resistant to air oxidation. iris-biotech.deubpbio.com It is a strong, irreversible reducing agent that is compatible with maleimide labeling and IMAC. illinois.eduiris-biotech.deubpbio.com TCEP also does not absorb UV light in the range where proteins are typically measured. iris-biotech.de

Limitations: While TCEP is generally unreactive with other protein functional groups, some studies suggest that at high protein concentrations, it may induce side reactions. nih.gov Additionally, the stability of TCEP can be negatively affected by phosphate (B84403) buffers at neutral pH. hamptonresearch.com

The following tables provide a comparative summary of these reducing agents:

Table 1: General Properties of DTT, β-ME, and TCEP

| Feature | This compound (DTT) | Beta-Mercaptoethanol (β-ME) | Tris(2-carboxyethyl)phosphine (TCEP) |

|---|---|---|---|

| Chemical Nature | Thiol-based | Thiol-based | Phosphine-based |

| Reducing Strength | Strong | Moderate | Very Strong |

| Odor | Odorless | Strong, unpleasant | Odorless |

| Effective pH Range | > 7.0 bitesizebio.com | Wide | 1.5 - 8.5 iris-biotech.de |

| Air Oxidation | Susceptible bitesizebio.com | Less susceptible than DTT | Resistant iris-biotech.de |

| Reversibility | Reversible | Reversible | Irreversible iris-biotech.de |

Table 2: Application-Specific Comparison of Reducing Agents

| Application | This compound (DTT) | Beta-Mercaptoethanol (β-ME) | Tris(2-carboxyethyl)phosphine (TCEP) |

|---|---|---|---|

| SDS-PAGE | Commonly used, effective | Effective, but with strong odor | Effective |

| Protein Solubilization | Effective | Can be better in some cases patsnap.com | Effective |

| Maleimide Labeling | Inhibitory, must be removed illinois.eduresearchgate.net | Inhibitory | Compatible illinois.eduubpbio.com |

| IMAC (Ni2+ columns) | Rapidly oxidized illinois.eduresearchgate.net | Not ideal | Unaffected, preferred choice illinois.eduubpbio.com |

| EPR Spectroscopy | Reduces spin labels | Not ideal | More stable for spin labels illinois.eduresearchgate.net |

| Long-term Storage | Stable with chelators illinois.eduresearchgate.net | Less stable | More stable without chelators illinois.eduresearchgate.net |

Evaluation of Tris(2-carboxyethyl)phosphine (TCEP) as an Alternative to this compound

Novel Applications and Emerging Research Areas of this compound

This compound (DTT) continues to be a compound of significant interest in various scientific domains, leading to its application in novel and advanced methodologies. Its unique reducing properties are being leveraged in sophisticated techniques that push the boundaries of molecular biology and analytical chemistry.

A significant advancement in the study of protein-RNA interactions is the use of this compound as a potent, UV-inducible cross-linking agent. nih.gov Traditional methods of identifying proteins in direct contact with RNA using UV irradiation at 254 nm often suffer from low yields of cross-linked products. nih.govnih.gov Research has demonstrated that the presence of DTT during UV irradiation dramatically enhances the efficiency and specificity of the cross-linking reaction. nih.gov

The underlying mechanism involves the formation of a covalent bond between cysteine residues within a protein and uracil (B121893) bases of a nearby RNA molecule, with DTT acting as a bridge. nih.gov Upon UV exposure, DTT covalently participates in the formation of cysteine-uracil cross-links. nih.gov This is identifiable through mass spectrometry by a characteristic mass increase of 151.9966 Da, which corresponds to the chemical formula of the DTT remnant (C₄H₈S₂O₂). nih.gov This DTT-mediated approach offers a distinct advantage for cross-linking cysteine-containing regions of proteins, as experiments using other reducing agents like tris(2-carboxyethyl)phosphine (TCEP) show significantly fewer cysteine-related cross-links. nih.gov

The efficacy of this technique has been validated in several model systems, including:

A small synthetic peptide from the smB protein incubated with a U1 snRNA oligonucleotide. nih.gov

An in vitro reconstituted complex of the 15.5K protein with a U4 snRNA oligonucleotide. nih.gov

Native ribonucleoprotein complexes (RNPs) isolated from Saccharomyces cerevisiae. nih.gov

These studies utilize high-resolution mass spectrometry to analyze the resulting peptide-RNA heteroconjugates, allowing for the precise mapping of interaction sites. nih.govbiorxiv.org The addition of additives like DTT and 2-iminothiolane (B1205332) can create efficient and selective UV-inducible cross-links, making this an important area for further investigation. mdpi.com

| Method | Mechanism | Key Advantage | Typical Application | Reference |

|---|---|---|---|---|

| UV Cross-linking (254 nm) | Direct photo-induced bond formation between amino acids and nucleotides. | Unbiased, zero-length cross-linking. | Identifying proteins in direct contact with single-stranded RNA. | nih.govmdpi.com |

| DTT-assisted UV Cross-linking | DTT forms a covalent bridge between cysteine (protein) and uracil (RNA) upon UV exposure. | Higher efficiency and specificity, especially for cysteine-containing proteins. | Mapping specific protein-RNA interaction sites with high resolution. | nih.govnih.gov |

| Formaldehyde Cross-linking | Chemical cross-linking induces protein-protein and protein-RNA bonds. | Cross-links both single- and double-stranded RNA-protein interactions. | Capturing a broad range of interactions within a cellular context. | mdpi.com |

This compound has emerged as a valuable chemical tool for combating and diagnosing infections associated with bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them difficult to eradicate and detect using standard methods. frontiersin.orgmdpi.com DTT, a strong sulfhydryl reducing agent, effectively breaks down the biofilm matrix by cleaving the disulfide bonds between polysaccharides and proteins. mdpi.com This action liquefies the thick material and dislodges the embedded bacteria without necessarily killing them, thus improving their recovery for subsequent culturing and identification. mdpi.comnih.gov

This methodology is particularly crucial for the diagnosis of prosthetic joint infections (PJIs), where bacteria organized in biofilms on implant surfaces can lead to false-negative culture results. mdpi.commdpi.com Pre-treatment of samples with DTT can significantly increase the sensitivity of microbiological examinations. mdpi.com Several studies have compared the efficacy of DTT with other physical and chemical disruption methods, such as sonication and N-acetylcysteine (NAC). nih.gov

Research findings on the comparative effectiveness of DTT have been varied:

Some studies report that treatment with DTT (e.g., 1 g/L for 15 minutes) results in bacterial recovery rates similar to sonication and superior to scraping or treatment with NAC. nih.govresearchgate.net

Conversely, other in vitro research suggests that sonication is superior to chemical methods, including DTT and EDTA, for dislodging biofilms of S. epidermidis, S. aureus, E. coli, and P. aeruginosa. mdpi.comnih.gov

A direct comparison on explanted hardware from patients showed no statistically significant difference between DTT and sonication, with DTT demonstrating high sensitivity (89.47%) and specificity (96.3%) when sonication was used as the gold standard. mdpi.com

The development of commercial kits, such as MicroDTTect, which provide a closed system for sample collection and processing with DTT, highlights the clinical potential of this application to improve diagnostic accuracy for biofilm-related infections. asm.org

| Treatment Method | Bacterium | Mean Bacterial Recovery (Log CFU/mL) | Key Finding | Reference |

|---|---|---|---|---|

| DTT (1 g/L, 15 min) | Mixed Biofilm | 5.3 | Similar recovery to sonication, superior to scraping and NAC. | nih.govresearchgate.net |

| Sonication | Mixed Biofilm | 4.9 | Considered a gold standard for biofilm disruption. | mdpi.comnih.gov |

| Scraping | Mixed Biofilm | 3.4 | Less effective than DTT and sonication. | nih.govresearchgate.net |

| N-acetylcysteine (2 g/L, 30 min) | Mixed Biofilm | 1.9 | Least effective among the compared methods in this study. | nih.govresearchgate.net |

This compound is being explored in the development of highly sensitive analytical methods based on chemiluminescence—the emission of light from a chemical reaction. acs.org A notable application is its use as a highly efficient coreactant in the lucigenin (B191737) chemiluminescent system. acs.org Research shows that DTT reacts with lucigenin to produce a stable and intense light emission that is approximately 15 times stronger than the classical system using hydrogen peroxide (H₂O₂) as the coreactant. acs.org A significant advantage of the DTT-lucigenin system is that it does not require an external catalyst. acs.org

The proposed mechanism suggests that DTT activates oxygen, leading to the formation of superoxide radicals. These radicals then react with lucigenin, which ultimately results in the emission of light. mdpi.com This principle has been harnessed to create novel, ultrasensitive assays for various biomolecules. For example, the enzyme Superoxide Dismutase (SOD) can quench the light from the DTT-lucigenin reaction. This quenching effect is proportional to the concentration of SOD, allowing for its highly sensitive detection with a limit of detection (LOD) as low as 2.2 ng/mL. acs.org

Beyond its role as a coreactant, DTT has other applications in sensitive detection systems:

Nucleic Acid Detection : In the realm of CRISPR-based diagnostics, DTT has been shown to facilitate LbCas12a activity with a relaxed preference for the protospacer adjacent motif (PAM), expanding the targetable sequence space for ultrasensitive nucleic acid detection. acs.org This DTT-mediated approach enabled the detection of HPV plasmids down to 1 aM. acs.org

Potential for Error : While beneficial, the strong reducing nature of DTT can also be a source of error in certain ultrasensitive assays. Studies have shown that DTT can introduce nicks in the DNA backbone, which might create unintended start sites for amplification reactions or otherwise interfere with assays designed to detect single-molecule events. nih.gov

| Analytical System | Role of DTT | Target Analyte | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| DTT-Lucigenin Chemiluminescence | Coreactant | Superoxide Dismutase (SOD) | 2.2 ng/mL | acs.org |

| DTT-mediated CRISPR/Cas12a | Facilitator of LbCas12a | Human Papillomavirus (HPV) 16 & 18 | 1 aM | acs.org |

| Lucigenin-Pyrogallol Chemiluminescence | (Not directly involved) | Cobalt (Co²⁺) | 68 nM | researchgate.net |

| Lucigenin-Pyrogallol Chemiluminescence | (Not directly involved) | Tyrosinase | 1.8 µg/mL | researchgate.net |

Vi. Limitations and Future Directions in Dithiothreitol Research

Challenges and Uninvestigated Aspects of Dithiothreitol (B142953) Consumption Mechanisms

A significant challenge in DTT-based assays, particularly those measuring the oxidative potential (OP) of particulate matter (PM), is the incomplete understanding of DTT consumption mechanisms. While it is known that transition metals and quinones can catalytically oxidize DTT, the role of non-catalytic components of PM in DTT consumption has not been fully explored. mdpi.comresearchgate.net This lack of a complete mechanistic picture can lead to difficulties in interpreting assay results and comparing findings across different studies. mdpi.comresearchgate.netresearchgate.net

The reaction kinetics between DTT and various test compounds require more systematic investigation to better evaluate the measured oxidative potential. mdpi.com The rate of DTT consumption can be influenced by the initial concentration of DTT itself, with higher initial concentrations sometimes leading to higher measured OP values. mdpi.comnih.gov This highlights the need to consider reaction kinetics to standardize and unify assay results. mdpi.com Furthermore, interactions between different components within a sample can affect DTT consumption, adding another layer of complexity to the interpretation of results. researchgate.net

Uninvestigated aspects include the precise pathways of DTT consumption by various atmospheric aerosol components and the potential for non-linear responses in DTT consumption over extended reaction times. mdpi.com Addressing these knowledge gaps is crucial for improving the accuracy and reliability of DTT-based assays.

Development of Standardized this compound Assay Designs for Reproducibility

The lack of standardized protocols for DTT assays is a major obstacle to the reproducibility and comparability of results across different laboratories and studies. mdpi.commdpi.comresearchgate.net Numerous variations exist in experimental procedures, which can significantly impact the final outcomes. mdpi.comresearchgate.netrsc.org

Key parameters that vary between protocols include:

| Parameter | Common Variations | Impact on Assay |

| Initial DTT Concentration | Ranges from 20 µM to 100 µM. mdpi.comnih.gov | DTT consumption rates can be proportional to the initial concentration, affecting the calculated OP. mdpi.comnih.govresearchgate.net |

| Incubation Temperature | Room temperature or 37°C. mdpi.com | Affects reaction rates and may not be directly comparable. mdpi.com |

| Incubation Method | With or without sonication. mdpi.com | Sonication can potentially introduce bias. mdpi.com |

| Extraction Solvents | Methanol, water, etc. mdpi.comresearchgate.net | The choice of solvent can influence the extraction of different components, thereby affecting the OP measurement. mdpi.com |

| Use of Chelating Agents | Presence or absence of EDTA. mdpi.com | EDTA can suppress the DTT activity of both metals and quinones, leading to an underestimation of OP. mdpi.comcopernicus.org |

| Reaction Time | Varies, with some studies not ensuring the reaction remains in the linear range. mdpi.com | Prolonged reaction times can lead to non-linearity and inaccurate OP calculations. mdpi.com |

| Light Exposure | Assays performed under varying light conditions. rsc.org | Light, especially UV and sunlight, can enhance ROS generation through photo-oxidation, leading to higher DTT depletion rates. rsc.org |

This table summarizes key parameters that vary across different DTT assay protocols and their potential impact on the results.

To address these issues, there is a clear need for the development and adoption of standardized DTT assay protocols. mdpi.commdpi.comresearchgate.net Recommendations for standardization include using a consistent incubation temperature (preferably 37°C), ensuring reaction times are within the linear response range, and avoiding the use of EDTA. mdpi.com The establishment of standardized methods, including the use of positive controls and certified reference materials, would significantly improve the reproducibility and inter-study comparability of DTT assay results, making the data more reliable for assessing environmental and health risks. nih.gov

Elucidating this compound's ER-Independent Mechanisms and Broader Cellular Effects

While DTT is widely used as a specific inducer of endoplasmic reticulum (ER) stress by disrupting disulfide bond formation in the ER lumen, emerging evidence suggests that it can also exert cellular effects through ER-independent mechanisms. nih.govelifesciences.orgbiorxiv.org These broader effects are not yet fully characterized and represent an important area for future research. nih.govelifesciences.orgbiorxiv.orgresearchgate.net